molecular formula C16H18BrNO2 B14445451 2-Benzyl-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide CAS No. 74360-64-8

2-Benzyl-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide

Cat. No.: B14445451
CAS No.: 74360-64-8
M. Wt: 336.22 g/mol
InChI Key: JWYQUKAMQYWZQU-UHFFFAOYSA-M
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Description

2-Benzyl-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide is a chemical compound with the molecular formula C16H18BrNO2. It is a pyridinium salt, which is often used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide typically involves the reaction of pyridine with benzyl bromide and ethyl oxalate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiolates can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridinium salts.

Scientific Research Applications

2-Benzyl-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: The compound can be used in biochemical assays and studies involving enzyme inhibition.

    Medicine: Research into its potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Benzyl-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide
  • 1-Benzyl-2-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide
  • 1-(2-Ethoxy-2-oxoethyl)-2-methyl-3-(2-oxo-2-phenylethyl)-3H-benzimidazol-1-ium bromide

Uniqueness

2-Benzyl-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

74360-64-8

Molecular Formula

C16H18BrNO2

Molecular Weight

336.22 g/mol

IUPAC Name

ethyl 2-(2-benzylpyridin-1-ium-1-yl)acetate;bromide

InChI

InChI=1S/C16H18NO2.BrH/c1-2-19-16(18)13-17-11-7-6-10-15(17)12-14-8-4-3-5-9-14;/h3-11H,2,12-13H2,1H3;1H/q+1;/p-1

InChI Key

JWYQUKAMQYWZQU-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C[N+]1=CC=CC=C1CC2=CC=CC=C2.[Br-]

Origin of Product

United States

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